Quinact

Description

BenchChem offers high-quality Quinact suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinact including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

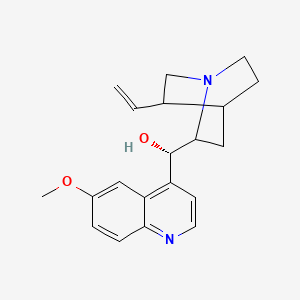

(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13?,14?,19?,20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUPRKONTZGTKE-LHFMAAMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Quinacrine's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacrine (B1676205), a 9-aminoacridine (B1665356) derivative historically used as an antimalarial agent, is a molecule of significant interest in contemporary pharmacology due to its multifaceted mechanisms of action. This technical guide provides a comprehensive overview of the molecular pathways and targets modulated by quinacrine, with a focus on its anticancer, anti-inflammatory, and anti-prion activities. The document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

Quinacrine's therapeutic versatility stems from its ability to interact with multiple cellular components and processes. Its planar acridine (B1665455) ring structure allows for intercalation into DNA and RNA, a foundational aspect of its activity.[1][2] Beyond this, quinacrine modulates key signaling pathways, including the p53 tumor suppressor network and the NF-κB inflammatory response pathway.[3][4] Furthermore, it inhibits various enzymes such as phospholipase A2 (PLA2) and topoisomerases.[5][6] This guide will dissect these mechanisms, presenting the available quantitative data and experimental context to provide a thorough understanding of quinacrine's polypharmacology.

Core Mechanisms of Action

DNA and RNA Interference

Quinacrine's ability to intercalate between base pairs of DNA and RNA disrupts nucleic acid synthesis and function.[1][2] This interaction is a primary contributor to its cytotoxic effects. The planar acridine ring stacks between adjacent base pairs, while the diaminoalkane side chain is thought to interact with the minor groove, further stabilizing the complex.[5] This physical obstruction interferes with the processes of transcription and translation.[2]

Experimental Protocol: DNA Intercalation Analysis

The binding of quinacrine to DNA can be characterized using various biophysical techniques, including UV-Visible spectroscopy, fluorescence spectroscopy, and isothermal titration calorimetry (ITC).[7] A common method involves monitoring the changes in the absorption spectrum of quinacrine upon titration with DNA.

-

Objective: To determine the binding constant (K) and binding stoichiometry (n) of quinacrine to DNA.

-

Materials: Quinacrine dihydrochloride, calf thymus DNA (ctDNA), appropriate buffer (e.g., phosphate (B84403) buffer at pH 7.0), UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a stock solution of quinacrine and ctDNA in the buffer.

-

Keep the concentration of quinacrine constant in a cuvette.

-

Incrementally add small aliquots of the ctDNA stock solution to the quinacrine solution.

-

After each addition, record the UV-Vis absorption spectrum.

-

Analyze the changes in absorbance at the characteristic wavelength of quinacrine to calculate the binding parameters using appropriate models, such as the Scatchard plot.[8]

-

Inhibition of Phospholipase A2 (PLA2)

Quinacrine is a well-documented inhibitor of phospholipase A2 (PLA2), an enzyme crucial for the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6][9] The inhibitory mechanism is thought to be multifaceted, involving both direct binding to the enzyme and indirect effects through its interaction with the phospholipid membrane substrate.[6][10] By inhibiting PLA2, quinacrine effectively dampens the inflammatory cascade.

Quantitative Data: PLA2 Inhibition

| Assay Type | PLA2 Isoform | Cell/System | Substrate/Stimulus | Quinacrine IC50 | Reference |

| In Vitro Enzymatic Assay | Not Specified | Rabbit Platelets | Phospholipids | 4 - 7 µM | [3] |

| Arachidonic Acid Release | Not Specified | Mouse Peritoneal Macrophages | Zymosan | ~10 µM | [9] |

Experimental Protocol: Cell-Based Arachidonic Acid Release Assay

This assay measures the ability of quinacrine to inhibit PLA2 activity within a cellular context.[3]

-

Objective: To determine the IC50 value of quinacrine for the inhibition of arachidonic acid release.

-

Materials: Cell line (e.g., mouse peritoneal macrophages), [³H]-arachidonic acid, cell culture medium, stimulating agent (e.g., zymosan or a calcium ionophore), quinacrine, scintillation counter.

-

Procedure:

-

Label cells by incubating them with [³H]-arachidonic acid overnight, allowing for its incorporation into membrane phospholipids.

-

Wash the cells to remove unincorporated radiolabel.

-

Pre-incubate the labeled cells with various concentrations of quinacrine.

-

Stimulate the cells with an appropriate agonist to activate PLA2.

-

Collect the cell culture supernatant.

-

Quantify the amount of released [³H]-arachidonic acid in the supernatant using a scintillation counter.

-

Calculate the percentage of inhibition for each quinacrine concentration and determine the IC50 value.[3]

-

Modulation of p53 and NF-κB Signaling Pathways

A significant aspect of quinacrine's anticancer activity lies in its ability to simultaneously activate the p53 tumor suppressor pathway and inhibit the pro-survival NF-κB signaling pathway.[3][4] Quinacrine can induce the stabilization and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells.[3][5] Concurrently, it suppresses both constitutive and inducible NF-κB activity, which is often dysregulated in cancer and inflammatory diseases.[11][12]

Signaling Pathway: Quinacrine's Impact on p53 and NF-κB

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is used to quantify the effect of quinacrine on NF-κB transcriptional activity.[13][14]

-

Objective: To measure the dose-dependent inhibition of NF-κB-mediated gene expression by quinacrine.

-

Materials: A cell line (e.g., HEK293 or A549) stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements, a control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization, cell culture reagents, quinacrine, a stimulating agent (e.g., TNF-α), and a dual-luciferase reporter assay system.

-

Procedure:

-

Seed the transfected cells in a 96-well plate.

-

Pre-treat the cells with a range of quinacrine concentrations for a specified duration.

-

Stimulate the cells with TNF-α to activate the NF-κB pathway.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

-

Calculate the percentage of inhibition of NF-κB activity at each quinacrine concentration.[15]

-

Inhibition of Topoisomerases

Quinacrine has been shown to inhibit the activity of topoisomerases, enzymes that are essential for resolving topological problems in DNA during replication, transcription, and recombination.[5] By inhibiting these enzymes, quinacrine can induce DNA damage and trigger cell cycle arrest and apoptosis in cancer cells.

Experimental Workflow: Topoisomerase I Relaxation Assay

References

- 1. benchchem.com [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Quinacrine inhibits GSTA1 activity and induces apoptosis through G1/S arrest and generation of ROS in human non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA intercalation by quinacrine and methylene blue: a comparative binding and thermodynamic characterization study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arxiv.org [arxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Quinacrine-Capecitabine Combinatorial Therapy for Advanced Stage Colorectal Adenocarcinoma | Clinical Research Trial Listing [centerwatch.com]

- 12. benchchem.com [benchchem.com]

- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. bpsbioscience.com [bpsbioscience.com]

Quinacrine: A Comprehensive Technical Guide to its Application as a Fluorescent Chromosome Stain

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of quinacrine (B1676205) as a fluorescent stain for chromosomes, a technique commonly known as Q-banding. It covers the fundamental principles of its mechanism of action, detailed experimental protocols, and the interpretation of the resulting banding patterns, which are crucial for cytogenetic analysis.

Core Principles of Quinacrine Staining (Q-Banding)

Quinacrine banding, or Q-banding, was the first chromosome banding technique developed, paving the way for modern cytogenetics. The method relies on the fluorescent properties of quinacrine, an acridine (B1665455) derivative, to produce a characteristic pattern of bright and dull bands along the length of metaphase chromosomes.[1][2] This banding pattern is unique for each chromosome pair, enabling their precise identification, the construction of karyotypes, and the detection of both numerical and structural chromosomal abnormalities.[1][2]

The underlying mechanism of Q-banding is based on the preferential binding and fluorescence of quinacrine to specific regions of chromosomal DNA.[1] Quinacrine molecules intercalate into the DNA double helix.[3][4] The intensity of the resulting fluorescence is dependent on the base composition of the DNA. Regions rich in adenine (B156593) and thymine (B56734) (AT-rich) enhance the fluorescence of quinacrine, resulting in bright, fluorescent bands (Q-positive bands).[1][3][5] Conversely, regions rich in guanine (B1146940) and cytosine (GC-rich) tend to quench the fluorescence, leading to dull or non-fluorescent bands (Q-negative bands).[1][6] This differential fluorescence creates the distinctive banding pattern characteristic of Q-banding. The bright Q-bands generally correspond to the dark G-bands seen in Giemsa staining.[6][7] The Y chromosome, in particular, exhibits a very bright fluorescence, making Q-banding an effective method for its identification.[1]

Experimental Protocols

Successful Q-banding requires meticulous preparation of metaphase chromosomes followed by a precise staining procedure.

Metaphase Chromosome Preparation

High-quality metaphase spreads are essential for achieving clear and distinct Q-bands. The following protocol is a general guideline for the preparation of metaphase chromosomes from cell cultures.

Materials:

-

Cell culture medium

-

Colcemid solution

-

Trypsin-EDTA (for adherent cells)

-

0.075 M Potassium Chloride (KCl) hypotonic solution

-

Carnoy's fixative (3:1 methanol:glacial acetic acid), freshly prepared and cold

-

Microscope slides (clean, cold, and wet)

Protocol:

-

Cell Culture: Culture cells in appropriate medium until they reach 70-80% confluency (for adherent cells) or an optimal density (for suspension cultures).[2]

-

Mitotic Arrest: To accumulate cells in metaphase, add Colcemid solution to a final concentration of 0.1 µg/mL and incubate for a duration optimized for the specific cell line (typically 1 to 16 hours).[2]

-

Cell Harvest:

-

For suspension cultures, transfer the cell suspension to a centrifuge tube.

-

For adherent cells, gently detach the cells using trypsin-EDTA and then transfer to a centrifuge tube.[2]

-

-

Centrifugation: Centrifuge the cell suspension at 200 x g for 8-10 minutes.[2]

-

Hypotonic Treatment: Discard the supernatant, leaving a small amount of fluid to resuspend the cell pellet. Gently add 5-10 mL of pre-warmed (37°C) 0.075 M KCl hypotonic solution and incubate for 15-20 minutes at 37°C.[2] This step swells the cells, allowing the chromosomes to spread.

-

Fixation: Add a few drops of fresh, cold Carnoy's fixative to stop the hypotonic reaction. Centrifuge at 200 x g for 8-10 minutes.[2]

-

Washing: Discard the supernatant and resuspend the pellet in 5-10 mL of fresh, cold fixative. Repeat this washing step 2-3 times to ensure the cells are properly fixed and cellular debris is removed.[2]

-

Slide Preparation: After the final wash, resuspend the cell pellet in a small volume of fresh fixative. Drop the cell suspension from a height of about 30 cm onto clean, cold, wet microscope slides.[2] Allow the slides to air dry.

Quinacrine Staining Procedure (Q-Banding)

This protocol details the steps for staining the prepared metaphase chromosome slides with quinacrine dihydrochloride (B599025).

Materials:

-

Staining Solution: 0.5% Quinacrine Dihydrochloride (dissolve 0.5 g in 100 mL of distilled water). Store in a dark bottle at 4°C.[1]

-

Buffer Solution: McIlvaine's buffer (pH ~4.1-5.5) or Tris-maleate buffer (pH 5.6).[1][2]

-

Distilled or deionized water

-

Ethanol (B145695) series (95%, 70%, 50%)

-

Coplin jars or staining dishes

-

Coverslips

-

Mounting medium (e.g., the buffer solution itself or a fluorescence mounting medium with an antifade agent)[2][8]

Protocol:

-

Slide Hydration: If starting with aged slides, rehydrate them by passing them through an ethanol series (e.g., 95%, 70%, 50% ethanol, then distilled water) for 2 minutes each.[1] For fresh, air-dried slides, this step may be omitted.

-

Rinsing: Briefly rinse the slides in three changes of McIlvaine's buffer.[2]

-

Staining: Immerse the slides in the 0.5% quinacrine dihydrochloride staining solution in a Coplin jar for 10-20 minutes at room temperature.[1]

-

Initial Rinse: Briefly rinse the slides with tap water or distilled water to remove excess stain.[1][9]

-

Buffer Rinse: Rinse the slides in the buffer solution (e.g., Tris-maleate or McIlvaine's) for approximately 3 minutes.[1]

-

Mounting: Mount a coverslip onto the slide using a small amount of the buffer solution or a suitable fluorescence mounting medium.[2] Carefully remove any air bubbles.

-

Microscopy: Immediately observe the slides under a fluorescence microscope equipped with a suitable filter set for quinacrine (e.g., BG 12 exciter filter, K510 barrier filter).[1] A high-pressure mercury vapor lamp is typically used for excitation.[1] It is crucial to capture images promptly as the fluorescence is prone to fading upon exposure to UV light.[1][2]

Data Presentation

The following tables summarize the key quantitative parameters for the quinacrine staining protocol.

Table 1: Reagent Concentrations and Specifications

| Reagent | Concentration/Specification | Purpose |

| Colcemid | 0.1 µg/mL (final concentration) | Mitotic arrest |

| Hypotonic Solution | 0.075 M KCl | Cell swelling and chromosome spreading |

| Fixative | 3:1 Methanol:Glacial Acetic Acid | Cell fixation |

| Quinacrine Dihydrochloride Staining Solution | 0.5% (w/v) in distilled water | Chromosome staining |

| Buffer Solution | McIlvaine's buffer or Tris-maleate buffer | Rinsing and mounting |

| Buffer pH | ~4.1 - 5.6 | Optimal fluorescence |

Table 2: Experimental Parameters

| Parameter | Value | Notes |

| Mitotic Arrest Incubation Time | 1 - 16 hours | Cell line dependent |

| Hypotonic Treatment Incubation Time | 15 - 20 minutes | |

| Staining Time | 10 - 20 minutes | |

| Rinsing Time (Tap Water) | Brief | To remove excess unbound stain |

| Rinsing Time (Buffer) | ~3 minutes | |

| Excitation Wavelength | ~420-440 nm | [8] |

| Emission Wavelength | ~490-510 nm | [8] |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Quinacrine binding to DNA and differential fluorescence.

Caption: Step-by-step experimental workflow for Quinacrine Q-banding.

Interpretation of Results

Following the staining procedure, chromosomes will exhibit a series of bright and dull bands along their arms.

-

Bright Bands (Q-positive): These are AT-rich regions and appear as bright, fluorescent yellow-green bands.[2]

-

Dull Bands (Q-negative): These are GC-rich regions and appear as dull or non-fluorescent areas.[2]

The specific banding pattern of each chromosome is highly reproducible and allows for their unambiguous identification. The stained chromosomes are then photographed, and a karyotype is prepared by arranging the chromosomes in a standardized format according to their size, centromere position, and banding pattern. This allows for the detailed examination of the chromosome complement to identify any abnormalities.

Applications in Research and Drug Development

Q-banding remains a valuable technique in cytogenetics for several reasons:

-

Chromosome Identification: It allows for the accurate identification of individual chromosomes.[2]

-

Karyotyping: It is a fundamental tool for creating karyotypes to analyze the chromosome complement of a species or individual.

-

Detection of Chromosomal Abnormalities: Q-banding can be used to detect both numerical (e.g., aneuploidy) and structural (e.g., deletions, duplications, translocations, inversions) chromosomal abnormalities.[1]

-

Y Chromosome Identification: The intense fluorescence of the Y chromosome makes Q-banding particularly useful for sex determination and the study of Y-chromosome abnormalities.[1]

-

Heteromorphisms: It can be used to study variations in chromosome structure, known as heteromorphisms, which can be used as genetic markers.[9]

In the context of drug development, understanding the chromosomal integrity of cell lines is critical. Q-banding can be employed to monitor the genetic stability of cell lines used in drug screening and production. Furthermore, it can be utilized in toxicology studies to assess the clastogenic potential of new drug candidates, i.e., their ability to induce chromosomal damage.

Troubleshooting

For a comprehensive troubleshooting guide, including solutions for common issues such as faint bands, high background fluorescence, and poor chromosome spreading, please refer to specialized technical support documentation.[8] Key factors to control include the freshness and pH of reagents, the quality of metaphase spreads, and the duration of staining and washing steps.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Mechanisms of quinacrine binding and fluorescence in nuclei and chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of chromosome banding. V. Quinacrine banding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. crdeepjournal.org [crdeepjournal.org]

- 7. biologyonline.com [biologyonline.com]

- 8. benchchem.com [benchchem.com]

- 9. karyotypinghub.com [karyotypinghub.com]

The Renaissance of a Veteran Drug: An In-depth Technical Guide to Quinacrine's Journey in Cell Biology

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacrine, a synthetic acridine (B1665455) derivative first developed in the 1920s as an antimalarial agent, has undergone a remarkable scientific renaissance. Its unique fluorescent properties and multifaceted mechanisms of action have carved a significant niche for it in the realm of cell biology. This technical guide provides a comprehensive overview of the discovery and history of Quinacrine's applications in cellular research, detailing its evolution from a simple chromosome stain to a subject of intense investigation in oncology and neurodegenerative disease. This document outlines key experimental protocols, presents quantitative data on its efficacy, and visualizes its complex interactions with cellular signaling pathways, offering a vital resource for researchers leveraging this versatile compound.

A Historical Odyssey: From Malaria to the Nucleus

Quinacrine's journey into the heart of the cell began serendipitously. Initially synthesized by Bayer in 1928 as a potent antimalarial drug, it was extensively used during World War II.[1] However, its intrinsic fluorescence, a property initially considered a mere curiosity, would later become the cornerstone of its utility in cell biology.

In the late 1960s and early 1970s, Torbjörn Caspersson and his colleagues pioneered the use of Quinacrine mustard and later Quinacrine dihydrochloride (B599025) as fluorescent stains for chromosomes.[2] This technique, known as Q-banding, revolutionized cytogenetics by producing a specific pattern of bright and dark bands along the chromosomes, allowing for their precise identification and the analysis of chromosomal abnormalities.[2] The bright Q-bands were later found to correspond to Adenine-Thymine (AT)-rich regions of DNA, while Guanine-Cytosine (GC)-rich regions quenched the fluorescence.[3] This discovery opened new avenues for understanding chromosome structure and organization.

Beyond its role as a vital tool in cytogenetics, subsequent research unveiled Quinacrine's potent and complex biological activities, leading to its investigation as a therapeutic agent for various diseases, including cancer and prion diseases.

Quantitative Insights into Quinacrine's Biological Activity

The efficacy of Quinacrine as a bioactive molecule is underpinned by its potent, dose-dependent effects on various cellular processes. The following tables summarize key quantitative data related to its anticancer activity and its interaction with DNA.

Table 1: In Vitro Anticancer Activity of Quinacrine (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, compiled from various studies, illustrates the cytotoxic effects of Quinacrine across a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| A549 | Non-small cell lung cancer | ~15 | 48 | [4] |

| NCI-H520 | Non-small cell lung cancer | ~12 | 48 | [4] |

| MCF-7 | Breast cancer | 7.5 | Not Specified | [4] |

| MDA-MB-231 | Breast cancer | 8.5 | Not Specified | [4] |

| H2452 | Malignant Mesothelioma | 3.46 ± 0.07 | Not Specified | [5] |

| H226 | Malignant Mesothelioma | 1.84 ± 0.12 | Not Specified | [5] |

| H2591 | Malignant Mesothelioma | Low µM range | Not Specified | [5] |

| H2052 | Malignant Mesothelioma | Low µM range | Not Specified | [5] |

Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the passage number of the cell line.

Key Experimental Protocols

This section provides detailed methodologies for two fundamental applications of Quinacrine in cell biology: Q-banding for chromosome analysis and the comet assay for detecting DNA damage.

Protocol for Quinacrine Staining of Metaphase Chromosomes (Q-banding)

This protocol outlines the procedure for visualizing chromosome bands using Quinacrine fluorescence microscopy.

Materials:

-

Metaphase chromosome slides (prepared from cell culture)

-

Quinacrine dihydrochloride solution (0.5% w/v in distilled water)

-

Coplin jars

-

Distilled water

-

McIlvaine's buffer (pH 5.6)

-

Coverslips

-

Fluorescence microscope with appropriate filters (e.g., excitation ~420-440 nm, emission ~480-500 nm)

Procedure:

-

Hydration: Immerse the metaphase chromosome slides in a Coplin jar containing distilled water for 2 minutes.

-

Staining: Transfer the slides to a Coplin jar containing the 0.5% Quinacrine dihydrochloride solution and incubate for 15-20 minutes at room temperature.

-

Rinsing: Briefly rinse the slides in a Coplin jar with distilled water to remove excess stain.

-

Differentiation: Immerse the slides in a Coplin jar containing McIlvaine's buffer (pH 5.6) for 1-2 minutes. This step is crucial for developing the characteristic banding pattern.

-

Mounting: Mount a coverslip onto the slide using a drop of McIlvaine's buffer. Gently press to remove any air bubbles.

-

Visualization: Immediately observe the slides under a fluorescence microscope. The fluorescence is susceptible to photobleaching, so it is advisable to capture images promptly.

Protocol for Alkaline Comet Assay to Detect DNA Damage

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. This protocol is adapted for assessing DNA damage induced by agents like Quinacrine.

Materials:

-

Treated and control cell suspensions

-

Normal melting point (NMP) agarose (B213101) (1% in PBS)

-

Low melting point (LMP) agarose (0.5% in PBS)

-

Frosted microscope slides

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green I or propidium (B1200493) iodide)

-

Horizontal gel electrophoresis tank

-

Power supply

-

Fluorescence microscope with appropriate filters

Procedure:

-

Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose and allow it to solidify.

-

Cell Encapsulation: Mix the cell suspension (approximately 1 x 10^5 cells/mL) with 0.5% LMP agarose at 37°C in a 1:10 ratio (cells:agarose).

-

Gel Solidification: Pipette 75 µL of the cell-agarose mixture onto the pre-coated slide, cover with a coverslip, and allow it to solidify on a cold flat surface for 10-15 minutes.

-

Lysis: Gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark.

-

DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and a current of ~300 mA for 20-30 minutes at 4°C.

-

Neutralization: Carefully remove the slides from the tank and neutralize them by washing three times for 5 minutes each with the neutralization buffer.

-

Staining: Stain the slides with a suitable fluorescent DNA dye.

-

Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using appropriate software.

Visualizing Quinacrine's Cellular Interactions

Quinacrine's biological effects are a consequence of its ability to modulate multiple cellular pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

Signaling Pathways Modulated by Quinacrine

Quinacrine's anticancer activity is, in part, attributed to its ability to simultaneously activate the p53 tumor suppressor pathway and inhibit the pro-survival NF-κB pathway.[6][7][8]

Caption: Quinacrine's dual-action on p53 and NF-κB pathways.

Experimental Workflow: Assessing the Anticancer Efficacy of Quinacrine

This diagram outlines a typical workflow for evaluating the anticancer properties of Quinacrine in vitro.[9]

References

- 1. oncotarget.com [oncotarget.com]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]

- 4. benchchem.com [benchchem.com]

- 5. Quinacrine Has Preferential Anticancer Effects on Mesothelioma Cells With Inactivating NF2 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iv.iiarjournals.org [iv.iiarjournals.org]

Quinacrine binding affinity to DNA and RNA

An In-depth Technical Guide to the Binding Affinity of Quinacrine (B1676205) with DNA and RNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinacrine, a derivative of 9-aminoacridine, is a well-established DNA intercalating agent with a history of use as an antimalarial, antiprotozoal, and antirheumatic drug.[1] Its planar acridine (B1665455) ring structure facilitates insertion between the base pairs of double-helical nucleic acids, while its diaminoalkyl side chain interacts with the minor groove, stabilizing the complex.[2] This interaction with DNA and, as more recent studies reveal, RNA, forms the basis for many of its biological activities, including the inhibition of nucleic acid synthesis and the modulation of key signaling pathways.[3][4] This document provides a comprehensive technical overview of quinacrine's binding affinity to both DNA and RNA, detailing the quantitative binding parameters, the experimental methodologies used for their determination, and the downstream cellular consequences of these interactions.

Quinacrine Binding to Deoxyribonucleic Acid (DNA)

The primary mechanism of quinacrine's interaction with DNA is intercalation, where the planar aromatic ring system stacks between adjacent base pairs of the DNA double helix.[2][5] This binding is accompanied by a weaker electrostatic interaction involving the drug's side chain and the phosphate (B84403) backbone. Studies have revealed two distinct binding modes: a strong intercalative binding that dominates at high phosphate-to-dye ratios and a weaker, external electrostatic binding at low phosphate-to-dye ratios.[6][7]

Sequence and Structural Specificity

Quinacrine does not bind uniformly along the DNA molecule; it exhibits a marked preference for certain sequences and structures.

-

Base Composition: Early research indicated that quinacrine fluorescence is enhanced in the presence of AT-rich DNA.[5] However, thermodynamic studies show a more complex picture, with binding affinity often being stronger for GC-rich regions.[8][9]

-

Sequence Preference: There is a strong preference for alternating purine-pyrimidine sequences. Specifically, Pyr(3'-5')Pur sequences such as C-G, T-G, C-A, and T-A appear to bind quinacrine more strongly, with sites involving a G-C base pair showing the highest affinities.[8][9][10] The binding affinity for different polynucleotide sequences has been observed to follow the order: poly(dG-dC) > poly(dA-dT) > poly(dG) > poly(dA).[10]

-

Structural Conformation: Quinacrine binds strongly to the canonical B-form of DNA. Furthermore, it can induce conformational changes, converting left-handed Z-form and H(L)-form DNA back to a right-handed conformation upon binding.[11]

Quantitative Binding Data for DNA

The interaction between quinacrine and DNA has been quantified using various biophysical techniques. The following table summarizes key binding and thermodynamic parameters from studies with Calf Thymus (CT) DNA and synthetic polynucleotides.

| DNA Type | Technique | Binding Constant (K) / Association Constant (Ka) | Thermodynamic Parameters (at 298.15 K) | Reference |

| Calf Thymus (CT) DNA | Multiple | Affinity is one order of magnitude higher than Methylene (B1212753) Blue. | ΔH: Exothermic, ΔS: Positive, ΔCp: -146 cal/(mol·K) | [12] |

| Chicken Erythrocyte DNA | Polarized Fluorescence | K ≈ 2 x 10⁹ M⁻¹ (for intercalation) | Not Reported | [7] |

| poly(dG-dC)·poly(dG-dC) | ITC | 1.14 (± 0.08) x 10⁷ M⁻¹ | ΔG: -9.62 kcal/mol, ΔH: -6.55 kcal/mol, TΔS: 3.07 kcal/mol | [10] |

| poly(dG)·poly(dC) | ITC | 2.10 (± 0.11) x 10⁶ M⁻¹ | ΔG: -8.62 kcal/mol, ΔH: -6.91 kcal/mol, TΔS: 1.71 kcal/mol | [10] |

| poly(dA-dT)·poly(dA-dT) | ITC | 3.60 (± 0.15) x 10⁶ M⁻¹ | ΔG: -8.94 kcal/mol, ΔH: -4.85 kcal/mol, TΔS: 4.09 kcal/mol | [10] |

| poly(dA)·poly(dT) | ITC | 1.20 (± 0.09) x 10⁶ M⁻¹ | ΔG: -8.29 kcal/mol, ΔH: 2.84 kcal/mol, TΔS: 11.13 kcal/mol | [10] |

Note: Binding constants and thermodynamic parameters are highly dependent on experimental conditions such as buffer composition, pH, and ionic strength.

Quinacrine Binding to Ribonucleic Acid (RNA)

While classically known as a DNA binder, quinacrine also interacts with RNA. This has significant implications, given the diverse roles of RNA in cellular function and its potential as a therapeutic target.[13][14] Quinacrine has been shown to intercalate into double-stranded RNA structures.[13][15]

Structural Specificity

Quinacrine's interaction has been studied with different conformations of RNA, particularly the A-form (a right-handed double helix) and the H(L)-form (a left-handed Hoogsteen base-paired structure) of poly(rC)·poly(rG).[13][15] Spectroscopic and calorimetric studies confirm that quinacrine intercalates into both of these RNA conformations.[13][15]

Quantitative Binding Data for RNA

The thermodynamics of quinacrine binding to RNA reveals an entropy-driven process for both A-form and H(L)-form helices.

| RNA Type | Technique | Binding Constant (Ka) | Thermodynamic Parameters (at 298.15 K) | Reference |

| poly(rC)·poly(rG) (A-form) | ITC | 1.1 (± 0.1) x 10⁵ M⁻¹ | ΔG: -6.88 kcal/mol, ΔH: -1.9 kcal/mol, TΔS: 4.98 kcal/mol | [13][15] |

| poly(rC)·poly(rG) (H(L)-form) | ITC | 3.1 (± 0.2) x 10⁵ M⁻¹ | ΔG: -7.50 kcal/mol, ΔH: -2.5 kcal/mol, TΔS: 5.00 kcal/mol | [13][15] |

Experimental Protocols and Methodologies

A variety of biophysical techniques are employed to characterize the binding of quinacrine to nucleic acids. Each provides unique insights into the binding mode, affinity, and structural consequences of the interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[16][17] It allows for the determination of the binding constant (K), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment, providing a complete thermodynamic profile of the interaction.[18]

Detailed Methodology:

-

Sample Preparation: Prepare a solution of the target nucleic acid (DNA or RNA) in a suitable buffer (e.g., Tris-HCl with NaCl) and place it in the sample cell of the calorimeter.[18] Prepare a concentrated solution of quinacrine in the same buffer and load it into the injection syringe. A reference cell contains only the buffer.[19]

-

Titration: The instrument maintains the sample and reference cells at a constant temperature.[19] A series of small, precise injections of the quinacrine solution are made into the nucleic acid solution.

-

Heat Measurement: With each injection, binding occurs, causing a change in heat. This is detected by the instrument as a temperature difference between the sample and reference cells. The power required to maintain a zero temperature difference is recorded as a heat-rate peak.[20]

-

Data Analysis: The area under each peak is integrated to determine the heat change for that injection. These values are plotted against the molar ratio of quinacrine to nucleic acid. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters K, n, and ΔH.[20] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.[16]

Caption: Isothermal Titration Calorimetry (ITC) workflow for quinacrine-nucleic acid binding.

Spectroscopic Methods

Fluorescence Spectroscopy: This is a highly sensitive method that leverages the fluorescent properties of quinacrine.

-

Protocol: A solution of DNA or RNA is titrated with increasing concentrations of quinacrine. The binding of quinacrine via intercalation restricts its rotational freedom and alters its microenvironment, leading to changes in its fluorescence intensity and polarization.[8][9] By monitoring these changes, the fraction of bound and free quinacrine can be determined. The data is often analyzed using a Scatchard plot to calculate the binding constant and the number of binding sites.[7] Polarized fluorescence can further distinguish between intercalation and external binding modes.[6]

UV-Visible Absorption Spectroscopy:

-

Protocol: The interaction of quinacrine with nucleic acids causes changes in its absorption spectrum, typically a bathochromic shift (redshift) and hypochromism (decreased absorbance).[12] By monitoring the absorbance at a fixed wavelength while titrating a quinacrine solution with nucleic acid, a binding curve can be generated and analyzed to determine the binding affinity.[10]

Circular Dichroism (CD) Spectroscopy:

-

Protocol: CD spectroscopy is used to monitor conformational changes in the nucleic acid upon quinacrine binding.[12] As an achiral molecule, quinacrine has no CD signal, but when it binds to the chiral DNA or RNA, an induced CD signal is observed in the absorption region of the drug. Concurrently, changes in the intrinsic CD signal of the nucleic acid provide information about structural perturbations, such as the B-to-Z form transition.

Downstream Cellular Effects and Signaling

The binding of quinacrine to DNA and RNA has profound effects on cellular processes, primarily through the physical obstruction of enzymes that use nucleic acids as templates.

-

Inhibition of DNA and RNA Polymerases: By intercalating into the DNA template, quinacrine inhibits the action of DNA and RNA polymerases, thereby blocking replication and transcription.[3][4] This is a primary mechanism for its cytotoxic and antiproliferative effects.[21]

-

Modulation of Signaling Pathways: Beyond steric hindrance, quinacrine's interactions can modulate complex signaling networks. It has been shown to activate the p53 tumor suppressor pathway and inhibit NF-κB signaling.[22] One proposed mechanism for NF-κB inhibition involves quinacrine-induced changes to DNA structure that trap the FACT (facilitates chromatin transcription) complex, making it unavailable for NF-κB activation.[22]

Caption: Key cellular pathways affected by quinacrine's interaction with nucleic acids.

Conclusion

Quinacrine exhibits high-affinity, sequence-preferential binding to both DNA and RNA, primarily through a mode of intercalation. Its affinity is generally higher for DNA, particularly for alternating purine-pyrimidine sequences rich in G-C pairs, compared to double-stranded RNA. The binding to both types of nucleic acids is thermodynamically favorable and leads to significant biological consequences, including the potent inhibition of replication and transcription and the modulation of critical cellular signaling pathways. A thorough understanding of these binding thermodynamics and specificities, elucidated by techniques like ITC and spectroscopy, is crucial for the rational design and development of next-generation therapeutics targeting nucleic acids.

References

- 1. researchgate.net [researchgate.net]

- 2. Calf Thymus DNA Exposed to Quinacrine at Physiological Temperatures and pH Acquires Immunogenicity: A Threat for Long Term Quinacrine Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beyond DNA binding - a review of the potential mechanisms mediating quinacrine's therapeutic activities in parasitic infections, inflammation, and cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactions of quinine, chloroquine, and quinacrine with DNA and their effects on the DNA and RNA polymerase reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of quinacrine binding and fluorescence in nuclei and chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Competition between two quinacrine–dna binding modes from polarized fluorescence data | Biophysical Bulletin [periodicals.karazin.ua]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescence-determined preferential binding of quinacrine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescence-determined preferential binding of quinacrine to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA intercalation of methylene blue and quinacrine: new insights into base and sequence specificity from structural and thermodynamic studies with polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinacrine and 9-amino acridine inhibit B-Z and B-H(l) form DNA conformational transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA intercalation by quinacrine and methylene blue: a comparative binding and thermodynamic characterization study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. RNA targeting by DNA binding drugs: structural, conformational and energetic aspects of the binding of quinacrine and DAPI to A-form and H(L)-form of poly(rC).poly(rG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinacrine, an Antimalarial Drug with Strong Activity Inhibiting SARS-CoV-2 Viral Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. Effect of quinacrine on nuclear structure and RNA synthesis in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Quinacrine Staining: A Technical Guide for the Identification of Y Chromosomes in Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinacrine (B1676205) staining, a technique also known as Q-banding, is a foundational cytogenetic method for the visualization and identification of chromosomes. First developed in the late 1960s, this fluorescent staining technique produces a specific pattern of bright and dark bands on metaphase chromosomes, allowing for their individual identification and the analysis of their structure. Quinacrine has a particular affinity for Adenine-Thymine (AT)-rich regions of DNA, causing them to fluoresce brightly under UV light. The distal portion of the long arm of the human Y chromosome is notably rich in AT base pairs, resulting in a characteristically intense and easily identifiable fluorescence, making quinacrine staining a valuable tool for sex determination and the study of Y chromosome abnormalities in various research and clinical contexts.[1][2]

This technical guide provides an in-depth overview of the principles, experimental protocols, and applications of quinacrine staining for the identification of Y chromosomes.

Principle of the Method

Quinacrine, a fluorescent dye, intercalates into the DNA double helix. The intensity of the fluorescence is not uniform along the chromosome; it is significantly enhanced in regions rich in Adenine-Thymine (AT) base pairs.[1][3][4][5][6] Conversely, Guanine-Cytosine (GC)-rich regions tend to quench the fluorescence, resulting in dull or non-fluorescent bands.[1][3] This differential staining creates a unique banding pattern, or Q-banding pattern, for each chromosome.

The distal long arm of the Y chromosome is composed of heterochromatin that is highly enriched in AT sequences.[2] This leads to a particularly bright and conspicuous fluorescent signal when stained with quinacrine, allowing for its unambiguous identification in metaphase spreads and even in interphase nuclei.[1][7][8]

Mechanism of Quinacrine-DNA Interaction

The following diagram illustrates the molecular mechanism underlying quinacrine's interaction with DNA, leading to the characteristic Q-banding pattern.

Caption: Molecular mechanism of Quinacrine-DNA interaction.

Experimental Protocol: Quinacrine Staining of Metaphase Chromosomes

This protocol outlines the procedure for staining prepared metaphase chromosome slides with quinacrine dihydrochloride (B599025). It is assumed that metaphase spreads have been previously prepared from cell cultures (e.g., phytohemagglutinin-stimulated lymphocytes) through mitotic arrest, hypotonic treatment, and fixation.[1]

Reagents and Materials

| Reagent/Material | Specification | Storage |

| Quinacrine Dihydrochloride Staining Solution | 0.5% (w/v) in distilled water | 4°C, in a dark bottle |

| McIlvaine's Buffer (Citrate-Phosphate Buffer) | pH 5.6 | 4°C |

| Distilled or Deionized Water | High purity | Room Temperature |

| Ethanol (B145695) Series | 95%, 70%, 50% | Room Temperature |

| Coplin Jars or Staining Dishes | Glass | N/A |

| Coverslips | Glass, 22x50 mm or similar | N/A |

| Fluorescence Microscope | Equipped with a mercury or xenon lamp and appropriate filters (e.g., BG12 excitation filter, K510 barrier filter) | N/A |

Staining Procedure

The following diagram outlines the experimental workflow for quinacrine staining.

Caption: Workflow for quinacrine staining of chromosomes.

Detailed Steps:

-

Hydration: Immerse the slides in a descending ethanol series (95%, 70%, 50%) for 2 minutes each to hydrate the specimen.[1]

-

Water Rinse: Rinse the slides in distilled water for 2 minutes.[1]

-

Staining: Immerse the slides in the 0.5% quinacrine dihydrochloride solution in a Coplin jar for 10-15 minutes at room temperature.[1]

-

Tap Water Rinse: Rinse the slides thoroughly in running tap water for 3 minutes to remove excess stain.[1]

-

Buffer Rinse: Briefly rinse the slides in McIlvaine's buffer (pH 5.6).[1]

-

Mounting: Mount a coverslip onto the slide using a drop of McIlvaine's buffer. Gently press to remove any air bubbles.

-

Microscopy: Immediately observe the slides under a fluorescence microscope. The fluorescence is susceptible to fading (photobleaching), so it is crucial to analyze and capture images promptly.[1]

Data Presentation and Interpretation

The primary data obtained from quinacrine staining are fluorescent micrographs of metaphase chromosomes. The analysis involves identifying each chromosome based on its unique banding pattern of bright (Q-positive) and dull (Q-negative) bands.

Expected Results for the Y Chromosome:

-

Metaphase: The distal long arm of the Y chromosome will exhibit exceptionally bright fluorescence, making it readily distinguishable from the other chromosomes.[1][2]

-

Interphase: In the interphase nucleus of male cells, a single, intensely fluorescent spot, known as the "Y-body," can often be observed.

While comprehensive, standardized quantitative data on the efficacy of quinacrine staining for Y chromosome identification is not extensively published in tabular formats, the following table summarizes key performance characteristics based on established knowledge.

| Parameter | Typical Performance | Notes |

| Staining Success Rate | >90% | Dependent on the quality of metaphase preparations. |

| Y Chromosome Identification Accuracy | Very High | The intense fluorescence of the Y chromosome provides a highly reliable marker. |

| Fluorescence Intensity (Y vs. Autosomes) | Significantly Higher | The distal long arm of the Y chromosome is typically the brightest region in the metaphase spread. |

| Photostability | Low to Moderate | Prone to fading; immediate image capture is recommended. |

Troubleshooting

| Problem | Possible Cause | Solution |

| Weak or No Fluorescence | - Inadequate staining time- Depleted mercury/xenon lamp- Incorrect filter set | - Increase staining time to 20 minutes- Replace the microscope bulb- Ensure the use of appropriate excitation and barrier filters |

| High Background Fluorescence | - Incomplete rinsing- Contaminated reagents | - Ensure thorough rinsing after staining- Prepare fresh staining and buffer solutions |

| Poor Banding Resolution | - Suboptimal metaphase spread quality- Over- or under-staining | - Optimize cell culture and harvesting procedures- Adjust staining time accordingly |

| Rapid Fading of Fluorescence | - Inherent property of quinacrine | - Minimize exposure to excitation light- Use a more sensitive camera- Capture images immediately after staining |

Applications in Research and Drug Development

-

Sex Determination: Rapidly and reliably determining the sex of a cell line or tissue sample.

-

Aneuploidy Screening: Detecting numerical abnormalities of the Y chromosome, such as in XYY syndrome.[9]

-

Structural Aberration Analysis: Identifying translocations, deletions, or other structural rearrangements involving the Y chromosome.

-

Somatic Cell Genetics: Tracking the presence of the Y chromosome in somatic cell hybrids.

-

Forensic Analysis: Historically used for sex determination from forensic samples.

Limitations

-

Photobleaching: Quinacrine fluorescence fades relatively quickly upon exposure to UV light, necessitating efficient image capture.

-

Subjectivity: While the Y chromosome is distinct, the interpretation of banding patterns on other chromosomes can be subjective and require experienced personnel.

-

Resolution: The resolution of Q-banding is lower than that of some other banding techniques, such as G-banding, for the fine detail of autosomal bands.

-

Toxicity and Mutagenicity: Quinacrine is a known intercalating agent and should be handled with appropriate safety precautions.

Conclusion

Quinacrine staining remains a powerful and straightforward technique for the definitive identification of the Y chromosome. Its ability to produce a bright and characteristic fluorescent signal on the distal long arm of the Y chromosome makes it an invaluable tool in cytogenetics and various fields of biological research. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize quinacrine staining to achieve reliable and accurate results.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Quinacrine, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of quinacrine binding and fluorescence in nuclei and chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Binding of quinacrine to the human Y chromosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinacrine fluorescence of the human Y chromosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. XYY syndrome - Wikipedia [en.wikipedia.org]

Quinacrine Mustard Staining: A Technical Guide to Chromosome Analysis

Introduction

Quinacrine (B1676205) mustard is a fluorescent dye and an alkylating agent that holds a significant place in the history of cytogenetics. Developed by Torbjörn Caspersson and his colleagues in the late 1960s, it was the first compound used to produce a specific banding pattern along metaphase chromosomes.[1] This technique, known as Q-banding, allows for the unambiguous identification of individual chromosomes based on their unique patterns of bright and dull fluorescent bands.[2] Quinacrine mustard's ability to differentially stain chromosomes based on their DNA composition—specifically, its preference for Adenine-Thymine (AT)-rich regions—revolutionized genetic analysis, enabling precise karyotyping and the identification of chromosomal abnormalities.[3] This guide provides an in-depth overview of the core principles of Quinacrine mustard staining, its mechanism of action, detailed experimental protocols, and its applications.

Core Principles and Mechanism of Action

The utility of Quinacrine mustard as a chromosome stain stems from a dual-action mechanism involving both its acridine (B1665455) ring and its reactive nitrogen mustard side chain.

-

DNA Intercalation: The planar three-ring structure of the acridine portion of the molecule inserts itself between the base pairs of the DNA double helix.[4] This intercalation is the primary mode of binding and is a prerequisite for fluorescence.[4]

-

Base Specificity and Fluorescence: The key to the Q-banding pattern lies in the differential fluorescence of Quinacrine when it is bound to different DNA regions. The fluorescence of the dye is markedly enhanced in regions of DNA rich in Adenine-Thymine (AT) base pairs.[3][5] Conversely, Guanine-Cytosine (GC)-rich regions quench the fluorescence, resulting in dull or non-fluorescent bands.[2][3] This quenching effect is attributed to the guanine (B1146940) base.[2] Therefore, the bright Q-bands correspond to AT-rich heterochromatin, while the dull bands represent GC-rich euchromatin.

-

Alkylation: Quinacrine mustard possesses a nitrogen mustard group, which is an alkylating agent.[6] In an aqueous solution, this group can form reactive aziridinium (B1262131) cations that covalently bind to nucleophilic groups in DNA and proteins. While the initial specificity of staining was thought to be due to this alkylation of guanine, it was later discovered that Quinacrine itself (without the mustard group) produces the same banding pattern, indicating that intercalation and the subsequent differential fluorescence are the primary determinants of the Q-bands.[2] However, the covalent binding capability can contribute to a more stable staining result.

Data Presentation: Quantitative Properties

The effectiveness of Quinacrine mustard as a fluorescent probe is defined by its photophysical properties and binding affinity to DNA. The following table summarizes key quantitative data gathered from the literature.

| Parameter | Value | Notes and References |

| Excitation Maximum (λex) | ~425 nm | The primary absorption peak for excitation.[5] |

| Emission Maximum (λem) | ~480 nm | The peak of the fluorescence emission, perceived as a yellow-green color.[5] |

| Quantum Yield (Φf) | ~0.12 (bound to calf thymus DNA) | Represents the efficiency of fluorescence emission upon excitation. |

| ~0.83 (bound to poly(A,U)) | The quantum yield is highly dependent on the base composition of the DNA. | |

| Binding Constant (K) | 9.5 x 10⁴ M⁻¹ | Represents the affinity of the dye for DNA binding sites. |

| Binding Specificity | Preferential binding to AT-rich regions | Fluorescence is enhanced at sites containing at least three consecutive AT pairs.[5] |

| Binding Stoichiometry | 1 dye molecule per 2 base pairs | Each bound Quinacrine molecule occupies a site of two nucleotide pairs. |

Experimental Protocols

This section provides a detailed methodology for performing Q-banding on metaphase chromosomes, synthesized from common cytogenetic laboratory procedures.

Reagent Preparation

-

Staining Solution (0.5% Quinacrine Mustard): Dissolve 5 mg of Quinacrine mustard dihydrochloride (B599025) in 1 mL of distilled water. Store in a dark, airtight container at 4°C. Caution: Quinacrine mustard is a potential mutagen and carcinogen; handle with appropriate personal protective equipment (PPE).

-

McIlvaine's Buffer (pH ~5.5): Prepare by mixing solutions of 0.1 M citric acid and 0.2 M disodium (B8443419) phosphate (B84403) to achieve the target pH. This buffer is used for rinsing and mounting.

-

Hypotonic Solution (0.075 M KCl): Dissolve 0.56 g of KCl in 100 mL of distilled water and warm to 37°C before use.

-

Fixative (Carnoy's Fixative): Prepare fresh by mixing 3 parts methanol (B129727) to 1 part glacial acetic acid.

Protocol for Q-Banding of Metaphase Chromosomes

This protocol assumes that metaphase spreads have been prepared from cell cultures (e.g., amniocytes or phytohemagglutinin-stimulated lymphocytes) through standard procedures of mitotic arrest (e.g., with Colcemid), harvesting, hypotonic treatment, and fixation.

-

Slide Preparation:

-

Use clean, pre-chilled, wet microscope slides.

-

Drop the fixed cell suspension onto the slide from a height of approximately 30 cm to facilitate chromosome spreading.

-

Allow the slides to air dry completely. They can be used immediately or aged for a few days.

-

-

Staining Procedure:

-

Immerse the air-dried slides in a Coplin jar containing the 0.5% Quinacrine mustard staining solution.

-

Stain for 10-20 minutes at room temperature.

-

Remove the slides and rinse them briefly in a Coplin jar of tap water to remove excess stain.

-

-

Rinsing and Mounting:

-

Rinse the slides thoroughly in three changes of McIlvaine's buffer (pH ~5.5).

-

Place a drop of the same buffer onto the stained area of the slide.

-

Carefully apply a coverslip, avoiding air bubbles. Seal the edges with rubber cement if desired.

-

-

Microscopy and Analysis:

-

Immediately observe the slides using a fluorescence microscope equipped with a suitable filter set for Quinacrine (e.g., a BG12 excitation filter and a K510 barrier filter).

-

Use a high-pressure mercury lamp as the UV light source.

-

Q-band fluorescence is prone to fading (photobleaching) upon prolonged exposure to UV light, so it is crucial to locate suitable metaphase spreads quickly and capture images promptly.

-

Applications in Research and Drug Development

The primary application of Quinacrine mustard staining is in cytogenetics for producing Q-banding patterns.

-

Karyotyping: Q-banding allows for the identification of all 24 human chromosomes (22 autosomes, X, and Y), enabling the creation of a karyotype.

-

Detection of Chromosomal Abnormalities: It is highly effective for detecting both numerical abnormalities (e.g., trisomies) and structural abnormalities (e.g., translocations, deletions, and inversions).

-

Y Chromosome Identification: The distal long arm of the human Y chromosome is heterochromatic and stains exceptionally brightly with Quinacrine, making it easily identifiable in both metaphase spreads and interphase nuclei.[7] This has applications in sex determination and the analysis of Y chromosome abnormalities.

-

Gene Mapping: Historically, Q-banding was used in conjunction with somatic cell genetics to map genes to specific chromosomal bands.

-

Cancer Cytogenetics: Q-banding can be used to identify characteristic chromosomal rearrangements in cancer cells, such as the Philadelphia chromosome (a translocation between chromosomes 9 and 22) in chronic myeloid leukemia.

Conclusion

Quinacrine mustard staining, the first chromosome banding technique developed, remains a cornerstone of cytogenetics. Its mechanism, rooted in the preferential fluorescence in AT-rich DNA regions, provides a robust and reproducible method for chromosome identification. While newer techniques have been developed, the principles of Q-banding laid the foundation for modern cytogenetic analysis. The detailed protocols and understanding of its chemical and physical properties presented in this guide offer researchers and drug development professionals a comprehensive resource for applying this powerful technique in genetic research and diagnostics.

References

- 1. portlandpress.com [portlandpress.com]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. Beyond DNA binding - a review of the potential mechanisms mediating quinacrine's therapeutic activities in parasitic infections, inflammation, and cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. N1,N1-Bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-1,4-pentanediamine | C23H28Cl3N3O | CID 20194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The fluorescence of quinacrine mustard with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinacrine's Role in the Study of Cellular Acidic Compartments: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular homeostasis is critically dependent on the precise regulation of pH within various subcellular compartments. Acidic organelles, such as lysosomes and endosomes, maintain a low internal pH (typically 4.5-5.0) that is essential for a myriad of physiological processes, including enzymatic degradation of macromolecules, autophagy, nutrient sensing, and receptor trafficking.[1] Disruption of this acidic environment is implicated in numerous pathologies, from lysosomal storage disorders to cancer and neurodegenerative diseases. Consequently, tools that allow for the study of these acidic compartments are invaluable in biological research and drug development.

Quinacrine (B1676205), a fluorescent weak base historically used as an antimalarial agent, has been repurposed as a valuable probe for visualizing and investigating the functional integrity of acidic organelles.[2][3] This technical guide provides a comprehensive overview of the principles behind quinacrine's use, its applications in studying cellular processes dependent on acidic pH, detailed experimental protocols, and its inherent limitations.

Core Principle: Ion Trapping in Acidic Organelles

Quinacrine's utility stems from its nature as a lipophilic weak base, which allows it to function as a lysosomotropic agent.[1] The mechanism, known as "ion trapping" or "acid trapping," is a pH-dependent process.[1][2][4]

-

Membrane Permeation: In the neutral pH of the extracellular environment and the cytosol (~pH 7.2-7.4), quinacrine exists predominantly in a neutral, uncharged state. This allows it to readily permeate cellular and organellar membranes.[1][2]

-

Protonation and Trapping: Upon diffusing into an acidic compartment like the lysosome, the high concentration of protons (H+) leads to the protonation of quinacrine's nitrogen atoms.[1]

-

Accumulation: This newly acquired positive charge renders the molecule hydrophilic and membrane-impermeable, effectively trapping it within the organelle.[2] This leads to a dramatic accumulation of quinacrine, often reaching concentrations hundreds of times higher than in the cytosol.[1]

-

Fluorescence: The accumulation results in a bright, punctate fluorescence pattern, allowing for the direct visualization of acidic vesicles.[2][3]

This entire process is contingent on the proton gradient maintained by the vacuolar-type H+-ATPase (V-ATPase), a proton pump that actively transports H+ into the lysosome.[1][4] Inhibition of V-ATPase activity with agents like bafilomycin A1 prevents the accumulation of quinacrine, confirming the pH-dependent nature of its localization.[4][5][6]

Figure 1: Mechanism of quinacrine accumulation via ion trapping in acidic lysosomes.

Quantitative Data and Spectroscopic Properties

While quinacrine is an excellent marker for acidic compartments, it is important to note that it is not a ratiometric probe for precise pH quantification.[7] Its fluorescence intensity is influenced by multiple factors, including local concentration (it can self-quench at high levels) and binding to other molecules like nucleic acids.[8][9] For quantitative pH measurements, ratiometric dyes such as LysoSensor™ Yellow/Blue or FITC-dextran are recommended.[7][10] Nevertheless, understanding quinacrine's basic properties is essential for its proper use.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~420 - 460 nm | [3][7] |

| Emission Maximum (λem) | ~500 - 525 nm | [3] |

| pKa | 10.3 | [11] |

| Recommended Concentration | 1 - 10 µM (Cell type dependent) | [2][3] |

| Typical Incubation Time | 15 - 60 minutes | [2][3] |

| Molecular Weight | 399.9 g/mol | [11] |

Table 1: Summary of Quinacrine's Properties for Cellular Imaging.

Experimental Protocols

Protocol 1: Visualizing Acidic Organelles

This protocol outlines the basic procedure for staining lysosomes and other acidic vesicles in live cells.

Materials:

-

Quinacrine dihydrochloride (B599025) (stock solution, e.g., 10 mM in DMSO)

-

Complete cell culture medium, pre-warmed to 37°C

-

Phosphate-Buffered Saline (PBS) or live-cell imaging medium (e.g., HBSS), pre-warmed

-

Cells seeded on a suitable imaging vessel (e.g., glass-bottom dish)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC channel)

Procedure:

-

Cell Seeding: Plate cells to achieve 50-70% confluency on the day of the experiment.[3] Allow them to adhere overnight.

-

Staining Solution Preparation: Dilute the quinacrine stock solution in pre-warmed complete culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.[3]

-

Cell Loading: Remove the culture medium from the cells and wash once with warm PBS.[2]

-

Incubation: Add the quinacrine-containing medium to the cells and incubate for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂.[2][3]

-

Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove excess dye and reduce background fluorescence.[3]

-

Imaging: Add fresh, pre-warmed imaging medium to the cells. Proceed with imaging on a fluorescence microscope. Healthy cells should exhibit a bright, punctate staining pattern corresponding to acidic organelles.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Vacuolar ATPase-mediated cellular concentration and retention of quinacrine: a model for the distribution of lipophilic cationic drugs to autophagic vacuoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinacrine is not a vital fluorescent probe for vesicular ATP storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Measuring lysosomal pH by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quinacrine for Cell Tracking: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinacrine, a derivative of 9-aminoacridine, is a versatile fluorescent compound with a rich history, initially developed as an antimalarial agent.[1] Its intrinsic fluorescent properties and ability to interact with cellular components have led to its repurposing as a valuable tool in cell biology research, particularly for cell tracking and labeling.[1][2] This technical guide provides a comprehensive overview of the principles and methodologies for utilizing Quinacrine in exploratory studies for cell tracking, with a focus on its application in lysosomal imaging and its broader implications in cancer research.

Quinacrine's utility as a cell tracking agent stems from two primary mechanisms. As a weak base, it readily permeates the cell membrane in its neutral state and subsequently accumulates in acidic organelles, most notably lysosomes.[2] Within these low-pH environments, Quinacrine becomes protonated and trapped, leading to a significant enhancement of its fluorescence, thereby allowing for the visualization and tracking of these organelles.[2] Additionally, Quinacrine is a DNA intercalating agent with a preference for adenine-thymine (AT)-rich regions, a property that forms the basis of Q-banding for chromosome analysis.[3][4]

This guide will delve into the detailed experimental protocols for live-cell imaging with Quinacrine, summarize key quantitative data, and provide visual representations of the underlying mechanisms and experimental workflows.

Core Principles and Mechanisms of Action

Quinacrine's primary application in live-cell tracking revolves around its ability to selectively accumulate in and label acidic vesicles. This process is governed by the pH gradient between the neutral cytoplasm and the acidic lumen of organelles like lysosomes.

Beyond its role as a fluorescent marker, Quinacrine has been shown to modulate various cellular pathways, an important consideration in experimental design. At higher concentrations, it can induce lysosomal membrane permeabilization (LMP).[2] Furthermore, numerous studies have highlighted its anticancer properties, which are attributed to its ability to induce apoptosis, cause S-phase cell cycle arrest, and inhibit topoisomerase activity.[5][6] It has also been reported to activate the p53 tumor suppressor pathway while suppressing the pro-survival NF-κB signaling pathway.[1][7]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the use of Quinacrine in cell-based assays, including recommended concentrations for cell tracking and reported cytotoxic concentrations in various cancer cell lines.

Table 1: Recommended Concentrations for Quinacrine Staining

| Parameter | Value | Application | Source(s) |

| Live-Cell Lysosomal Staining | |||

| Stock Solution | 10 mM in DMSO | Preparation | [2] |

| Working Concentration | 1-10 µM | Staining | [2] |

| Incubation Time | 15-60 minutes | Staining | [2] |

| Q-Banding of Metaphase Chromosomes | |||

| Staining Solution | 0.5% (w/v) in distilled water | Preparation | [3] |

| Staining Time | 10-15 minutes | Staining | [3] |

Table 2: Reported IC50 Values of Quinacrine in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Source(s) |

| MCF-7 | Breast Cancer | 7.5 | 48 hours | [7] |

| MDA-MB-231 | Breast Cancer | 8.5 | 48 hours | [7] |

| A549 | Non-small cell lung cancer | ~15 | 48 hours | [7] |

| NCI H520 | Non-small cell lung cancer | 12 | 48 hours | [7][8] |

| Malignant Mesothelioma Lines | Malignant Mesothelioma | 1.1 - 5.03 | Not Specified | [7] |

| Various Cancer Cell Lines | Various | 2 - 10 | Not Specified | [1] |

Experimental Protocols

Protocol 1: Live-Cell Staining of Lysosomes with Quinacrine

This protocol outlines the steps for staining and visualizing lysosomes in live cells using Quinacrine.[2]

Materials:

-

Quinacrine dihydrochloride (B599025)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

Cells cultured on glass-bottom dishes or chamber slides

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Quinacrine dihydrochloride in sterile DMSO. Store in aliquots at -20°C, protected from light.

-

Cell Seeding: Seed cells onto a suitable imaging vessel and allow them to adhere and reach 50-70% confluency.

-

Staining Solution Preparation: On the day of the experiment, dilute the Quinacrine stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

-

Cell Staining: Remove the existing culture medium and replace it with the Quinacrine-containing medium.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 15-60 minutes.

-

Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove excess dye.

-

Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Proceed with imaging using a fluorescence microscope with a suitable filter set (e.g., DAPI or FITC channel).[2]

Protocol 2: Q-Banding of Metaphase Chromosomes

This protocol describes the procedure for staining metaphase chromosomes using Quinacrine dihydrochloride to produce Q-bands.[3][9]

Materials:

-

Prepared metaphase chromosome slides

-

0.5% Quinacrine dihydrochloride solution in distilled water

-

Coplin jars or staining dishes

-

Distilled or deionized water

-

Ethanol (B145695) series (95%, 70%, 50%)

-

Tris-maleate buffer (pH 5.6)

-

Coverslips

-

Fluorescence microscope

Procedure:

-

Rehydration: Rehydrate the prepared chromosome slides by passing them through an ethanol series (e.g., 95%, 70%, 50% ethanol, then distilled water) for 2 minutes each.[3]

-

Staining: Immerse the slides in a Coplin jar containing the 0.5% Quinacrine dihydrochloride solution for 10-15 minutes at room temperature.[3]

-

Rinsing: Briefly rinse the slides in tap water, followed by a 3-minute rinse in running tap water.[3]

-

Final Rinse: Perform a final rinse with Tris-maleate buffer (pH 5.6).[3]

-

Mounting: Mount a coverslip using a drop of the Tris-maleate buffer.

-

Microscopy: Immediately observe the slides under a fluorescence microscope. Image capture should be performed promptly as the fluorescence is prone to fading.[3]

Mandatory Visualization

Caption: Mechanism of Quinacrine accumulation in lysosomes.

Caption: Experimental workflow for live-cell lysosomal staining.

Caption: Experimental workflow for Q-banding of chromosomes.

Conclusion

Quinacrine remains a powerful and cost-effective fluorescent probe for cell tracking, particularly for the visualization of lysosomes in live cells. Its utility is further extended to cytogenetics through the well-established Q-banding technique. Researchers and drug development professionals should, however, be mindful of its dose-dependent cytotoxic effects and its influence on various signaling pathways, which could impact experimental outcomes. Careful optimization of concentration and incubation times is crucial to minimize off-target effects while achieving robust fluorescent labeling. The protocols and data presented in this guide provide a solid foundation for the successful application of Quinacrine in cell tracking studies.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Quinacrine, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]